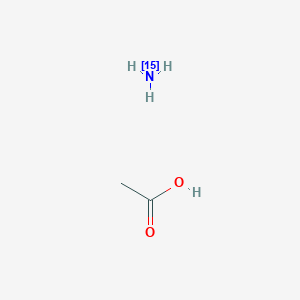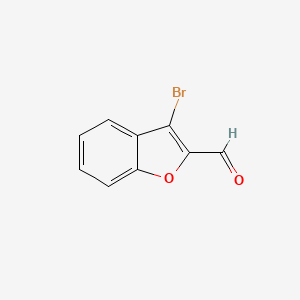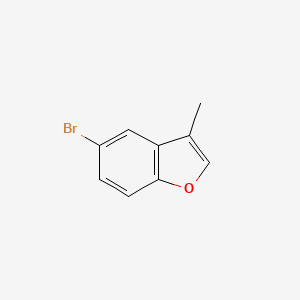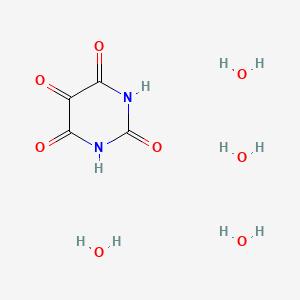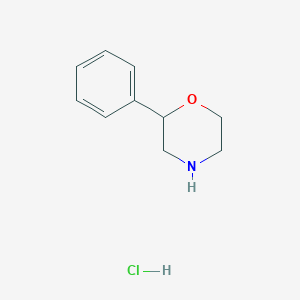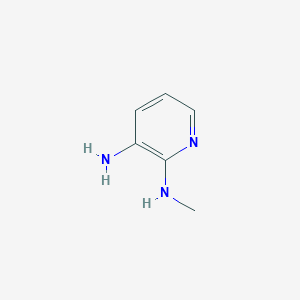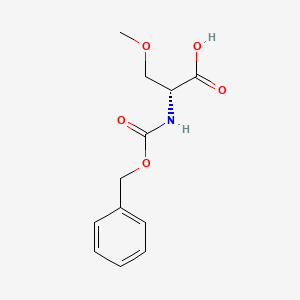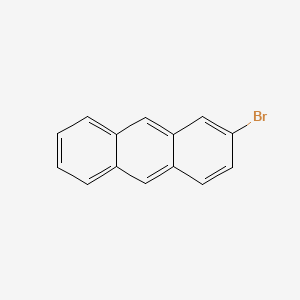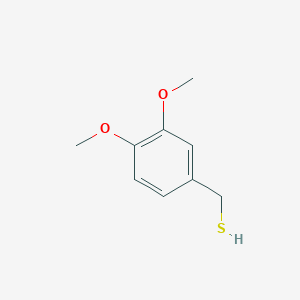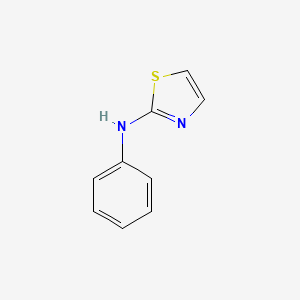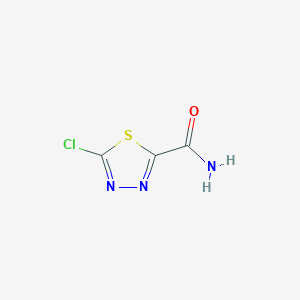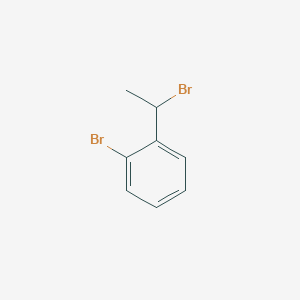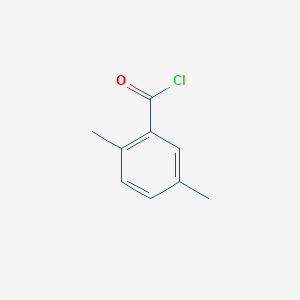
1,3-Dioxane, 2,5,5-trimethyl-
Descripción general
Descripción
“1,3-Dioxane, 2,5,5-trimethyl-” is an organic compound . It is a derivative of 1,3-Dioxane, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions .
Synthesis Analysis
The parent 1,3-dioxane is prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . Substituted derivatives can be used as protecting groups for carbonyl compounds . They can also be produced by the Prins reaction .
Molecular Structure Analysis
The molecular formula of “1,3-Dioxane, 2,5,5-trimethyl-” is C7H14O2 . The InChI code is 1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 .
Physical And Chemical Properties Analysis
“1,3-Dioxane, 2,5,5-trimethyl-” is a colorless liquid . The molecular weight is 130.187 g/mol .
Aplicaciones Científicas De Investigación
Synthesis of Dendrimers
This compound is used in the synthesis of dendrimers, which are perfectly branched, monodisperse, multi-valent polymeric structures . Dendrimers exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs . The compound is used to make precise structures that are biocompatible, biodegradable, and extremely modular .
Crystal Structure Analysis
The compound is used in crystal structure analysis. For example, the syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride have been reported .
Antitumor Activity
Computational Models
The compound has been used in computational models to study its structural, electronic, reactivity, and conformational features .
Organic Chemistry Research
The compound is used in organic chemistry research, particularly in the study of reactions involving carbonyl groups .
Pharmaceutical Research
The compound is used in pharmaceutical research for the development of new drugs and therapies .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a type of dioxolane, a class of heterocyclic acetals . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . .
Mode of Action
It’s worth noting that dioxolanes, in general, are used as solvents and as co-monomers in polyacetals
Biochemical Pathways
The biochemical pathways affected by 2,5,5-trimethyl-1,3-dioxane are currently unknown. As a dioxolane, it may participate in reactions involving acetalization of aldehydes and ketalization of ketones . .
Action Environment
It’s worth noting that some dioxolanes have been found to be stable at certain ph levels .
Propiedades
IUPAC Name |
2,5,5-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHMCZHHXYIWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227406 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane, 2,5,5-trimethyl- | |
CAS RN |
766-33-6 | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental concern surrounding 2,5,5-trimethyl-1,3-dioxane?
A: 2,5,5-Trimethyl-1,3-dioxane (TMD), along with similar cyclic acetals, has been identified as a source of odor complaints in areas surrounding polyester resin plants . These compounds are byproducts of polyester resin synthesis and can be released into the air. While not necessarily highly toxic, their presence at even low concentrations can create unpleasant odors, impacting air quality and causing discomfort. This highlights the importance of monitoring and controlling industrial emissions to minimize environmental impact.
Q2: How was 2,5,5-trimethyl-1,3-dioxane identified as the source of the odor, and what are its sensory characteristics?
A: Researchers utilized a technique called cryofocusing-gas chromatography-mass spectrometry to isolate and identify volatile organic compounds present in the air around a polyester resin factory . This method allowed them to pinpoint TMD and other cyclic acetals as the primary odor culprits. Sensory analysis using dynamic olfactometry revealed that these compounds exhibit a wide range of odor profiles depending on their concentration. For instance, while TMD possesses a strong, unpleasant odor at ppb levels, at higher concentrations, it might be perceived differently. This highlights the complexity of odor perception and the importance of considering concentration when assessing environmental impact.
Q3: What was the source of 2,5,5-trimethyl-1,3-dioxane contamination in the Barcelona drinking water case?
A: Investigations traced the presence of TMD and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) in Barcelona's water supply back to wastewater treatment plants (WWTPs) utilizing industrial byproducts from resin manufacturing for codigestion . These byproducts were identified as the source of the odorous compounds, which subsequently contaminated the surface water and ultimately the drinking water. This contamination event emphasizes the importance of carefully considering the potential consequences of using industrial byproducts, even in processes intended for waste treatment.
Q4: Can 2,5,5-trimethyl-1,3-dioxane be chemically transformed?
A: Yes, quantum-chemical calculations have been used to study the transformation of 2,5,5-trimethyl-1,3-dioxane into 2,2-dimethyl-3-ethoxypropanal . This type of transformation, involving the rearrangement of the acetal fragment, demonstrates the potential for TMD to be chemically converted into other compounds. Understanding such reactions is important for predicting the fate and behavior of TMD in various contexts, including environmental degradation and potential applications in synthetic chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



